N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a pyrazole ring, a sulfonohydrazide group, and a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a few drops of acetic acid to catalyze the reaction. The mixture is heated under reflux conditions for several hours until the desired product precipitates out .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone group into corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones
Uniqueness
N’-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide stands out due to its unique combination of a pyrazole ring and a sulfonohydrazide group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O2S |
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Molecular Weight |
368.5g/mol |
IUPAC Name |
N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20N4O2S/c1-14-9-11-18(12-10-14)26(24,25)22-20-13-19-15(2)21-23(16(19)3)17-7-5-4-6-8-17/h4-13,22H,1-3H3/b20-13- |
InChI Key |
RTXNHCBWVATSOB-MOSHPQCFSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(N(N=C2C)C3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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